molecular formula C18H15Cl2NO B4940298 3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one

3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one

Cat. No.: B4940298
M. Wt: 332.2 g/mol
InChI Key: BESDWBVLZAADFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one, also known as rotenone, is a naturally occurring compound derived from the roots of several plants. It has been widely used as a pesticide due to its ability to target and kill insects by inhibiting their mitochondrial complex I. In recent years, rotenone has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

Rotenone works by inhibiting complex I of the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. This ultimately leads to mitochondrial dysfunction and cell death.
Biochemical and physiological effects:
Rotenone has been shown to have various biochemical and physiological effects on cells and organisms. It has been shown to induce oxidative stress, inflammation, and apoptosis. In addition, 3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to affect the function of various enzymes and proteins, including NADH dehydrogenase and tyrosine hydroxylase.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one in lab experiments is its ability to induce mitochondrial dysfunction and mimic various diseases. However, this compound also has limitations, including its potential toxicity and non-specific effects on cells.

Future Directions

There are several future directions for research on 3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one. One area of interest is the development of this compound derivatives with improved specificity and reduced toxicity. In addition, this compound may have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Further research is needed to fully understand the potential of this compound in these areas.

Synthesis Methods

Rotenone can be synthesized through various methods, including extraction from the roots of plants such as Derris elliptica and Lonchocarpus utilis, or through chemical synthesis. Chemical synthesis involves the reaction of 3,5-dichloroaniline with cyclohexanone in the presence of a catalyst such as aluminum chloride.

Scientific Research Applications

Rotenone has been extensively studied for its potential applications in scientific research. It has been used as a tool to study mitochondrial dysfunction, Parkinson's disease, and cancer. In Parkinson's disease research, 3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been used to induce dopaminergic neuron death and mimic the pathological features of the disease. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines.

Properties

IUPAC Name

3-(3,5-dichloroanilino)-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO/c19-14-8-15(20)10-17(9-14)21-16-6-13(7-18(22)11-16)12-4-2-1-3-5-12/h1-5,8-11,13,21H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESDWBVLZAADFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NC2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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